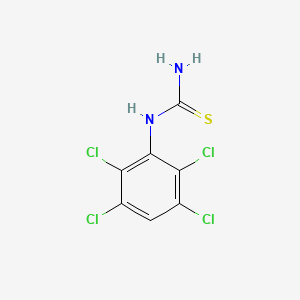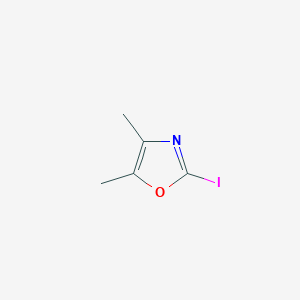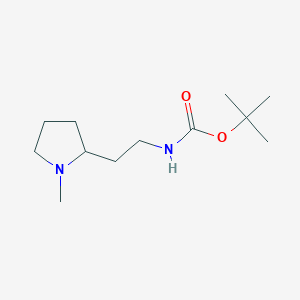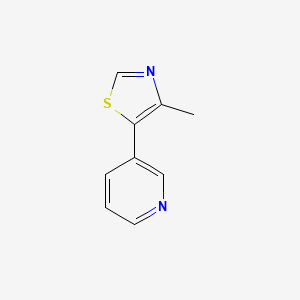![molecular formula C16H10F2 B14129095 2-(Difluoromethylidene)spiro[cyclopropane-1,9'-fluorene] CAS No. 89210-61-7](/img/structure/B14129095.png)
2-(Difluoromethylidene)spiro[cyclopropane-1,9'-fluorene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethylidene)spiro[cyclopropane-1,9’-fluorene] is a unique organic compound characterized by its spirocyclic structure, which includes a cyclopropane ring fused to a fluorene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethylidene)spiro[cyclopropane-1,9’-fluorene] typically involves the Corey–Chaykovsky reaction. This reaction uses fluorene-9-one azine and dimethyloxosulfonium methylide as starting materials. The reaction proceeds with the formation of an azine intermediate, which, in the presence of excess dimethyloxosulfonium methylide, yields the desired spiro compound with a yield of approximately 70% .
Industrial Production Methods
While specific industrial production methods for 2-(Difluoromethylidene)spiro[cyclopropane-1,9’-fluorene] are not well-documented, the Corey–Chaykovsky reaction provides a scalable route for its synthesis. The reaction conditions are relatively mild, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Difluoromethylidene)spiro[cyclopropane-1,9’-fluorene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The spirocyclic structure allows for nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
2-(Difluoromethylidene)spiro[cyclopropane-1,9’-fluorene] has several scientific research applications:
Chemistry: The compound is used in the synthesis of complex organic molecules and as a building block for spirocyclic compounds.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 2-(Difluoromethylidene)spiro[cyclopropane-1,9’-fluorene] involves its interaction with specific molecular targets. The spirocyclic structure allows the compound to fit into unique binding sites on enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[cyclopropane-1,2’-steroids]: These compounds share a similar spirocyclic structure but differ in their biological activities and applications.
Spiro[fluorene-9,9’-xanthene]: This compound is used in optoelectronic materials and has different electronic properties compared to 2-(Difluoromethylidene)spiro[cyclopropane-1,9’-fluorene].
Spiro[fluorene-9,5’-quinolino[3,2,1-de]acridine]: This compound is used in organic light-emitting diodes (OLEDs) and has distinct photophysical properties.
Uniqueness
2-(Difluoromethylidene)spiro[cyclopropane-1,9’-fluorene] is unique due to its difluoromethylidene group, which imparts distinct electronic and steric properties. This makes it particularly valuable in the design of novel materials and biologically active molecules.
Propriétés
Numéro CAS |
89210-61-7 |
|---|---|
Formule moléculaire |
C16H10F2 |
Poids moléculaire |
240.25 g/mol |
Nom IUPAC |
2-(difluoromethylidene)spiro[cyclopropane-1,9'-fluorene] |
InChI |
InChI=1S/C16H10F2/c17-15(18)14-9-16(14)12-7-3-1-5-10(12)11-6-2-4-8-13(11)16/h1-8H,9H2 |
Clé InChI |
XKUJCYHUKXMXJE-UHFFFAOYSA-N |
SMILES canonique |
C1C(=C(F)F)C12C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(4-chlorophenyl)-1-(2-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14129042.png)



![1-[4-[2-(4-Acetylphenyl)ethynyl]phenyl]ethanone](/img/structure/B14129072.png)
![5-((4-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14129076.png)





